4-Methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine
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Overview
Description
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine is a heterocyclic compound that features both a thiazolidine and a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine typically involves the reaction of 4-methylmorpholine with a thiazolidine derivative. One common method includes the use of multicomponent reactions, click chemistry, and nano-catalysis to improve selectivity, purity, and yield .
Industrial Production Methods: Industrial production methods for this compound may involve the use of green chemistry principles to ensure cleaner reaction profiles and efficient catalyst recovery. Techniques such as atom economy and the use of environmentally benign solvents are often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
4-Methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
- (4R)-2-methylthiazolidine-2,4-dicarboxylic acid
- 2-Iminothiazolidine derivatives
Comparison: 4-Methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine is unique due to the presence of both a thiazolidine and a morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced pharmacological activities and improved solubility .
Properties
IUPAC Name |
(4-methylmorpholin-2-yl)-(1,3-thiazolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-10-2-4-13-8(6-10)9(12)11-3-5-14-7-11/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZJCFLJPPZZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C(=O)N2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2195162-69-5 |
Source
|
Record name | 4-methyl-2-(1,3-thiazolidine-3-carbonyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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